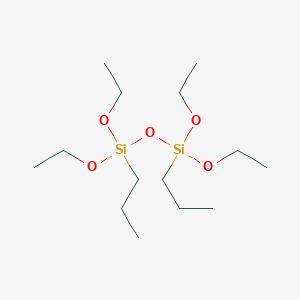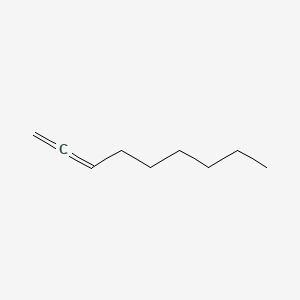
Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane: is a chemical compound with the molecular formula C15H16ClO4P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is particularly noted for its role in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane typically involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or molecular iodine (I2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Chemistry: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds. It is also employed in the synthesis of water-soluble prodrugs .
Biology and Medicine: In biological and medical research, this compound is used to synthesize prodrugs that enhance the solubility and bioavailability of therapeutic agents. It is also involved in the development of novel drug delivery systems .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals. Its role in the synthesis of specialty chemicals makes it valuable in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to form phosphorylated products. The molecular targets include hydroxyl groups in alcohols and phenols, as well as amine groups in amines. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
- Dibenzyl phosphite
- Dibenzyl phosphate
- Dibenzyl phosphoramidate
Comparison: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is unique due to its chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds like Dibenzyl phosphite and Dibenzyl phosphate, which lack the chloromethyl group and thus have different reactivity profiles .
Propiedades
Número CAS |
23138-75-2 |
|---|---|
Fórmula molecular |
C15H16ClOP |
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
[benzyl(chloromethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16ClOP/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
LSZAMQXIRYUQQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)




![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)






